![molecular formula C11H10N2O B13135448 [2,3'-Bipyridin]-6'-ylmethanol](/img/structure/B13135448.png)
[2,3'-Bipyridin]-6'-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,3’-Bipyridin]-6’-ylmethanol is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This particular compound features a hydroxymethyl group attached to the 6’ position of the 2,3’-bipyridine structure. Bipyridines are known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bipyridin]-6’-ylmethanol typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses a palladium catalyst to couple a boronic acid derivative of pyridine with a halogenated pyridine . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Another method involves the reduction of a corresponding aldehyde or ketone derivative of bipyridine using a reducing agent such as sodium borohydride or lithium aluminum hydride . This method is advantageous for its simplicity and high yield.
Industrial Production Methods
Industrial production of [2,3’-Bipyridin]-6’-ylmethanol may involve large-scale coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for minimizing by-products and maximizing efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[2,3’-Bipyridin]-6’-ylmethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.
Major Products Formed
Oxidation: [2,3’-Bipyridin]-6’-carboxaldehyde or [2,3’-Bipyridin]-6’-carboxylic acid.
Reduction: [2,3’-Bipyridin]-6’-ylmethane.
Substitution: Various substituted bipyridines depending on the electrophile used.
Applications De Recherche Scientifique
[2,3’-Bipyridin]-6’-ylmethanol has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of [2,3’-Bipyridin]-6’-ylmethanol largely depends on its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The hydroxymethyl group can also participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Another bipyridine derivative used in the synthesis of coordination polymers and metal-organic frameworks.
3,3’-Bipyridine: Less common but used in specific applications such as the synthesis of pigments and dyes.
Uniqueness
[2,3’-Bipyridin]-6’-ylmethanol is unique due to the presence of the hydroxymethyl group, which provides additional functionality compared to other bipyridine derivatives. This functional group allows for further chemical modifications and enhances the compound’s versatility in various applications.
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
(5-pyridin-2-ylpyridin-2-yl)methanol |
InChI |
InChI=1S/C11H10N2O/c14-8-10-5-4-9(7-13-10)11-3-1-2-6-12-11/h1-7,14H,8H2 |
Clé InChI |
QJOVVMLSWJHZBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CN=C(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


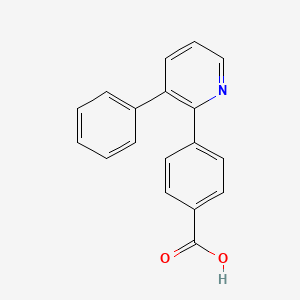
![Benzylspiro[indoline-3,4'-piperidine]-1'-carboxylateoxalate](/img/structure/B13135370.png)
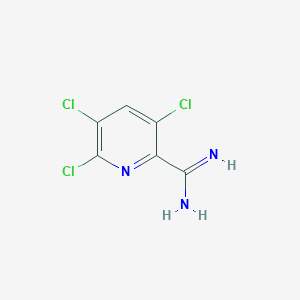
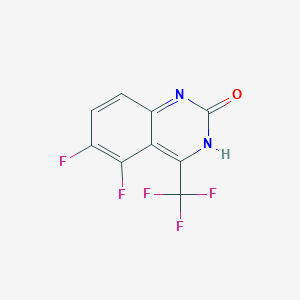
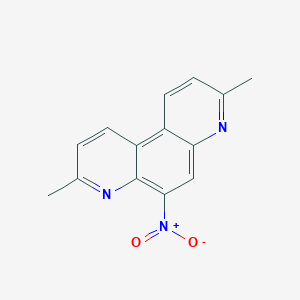

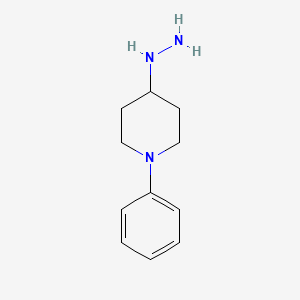
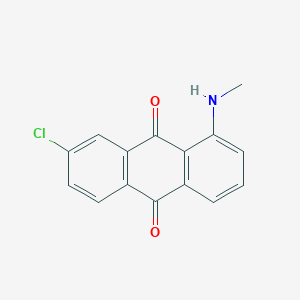
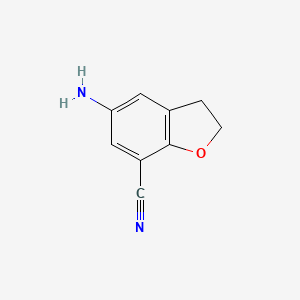
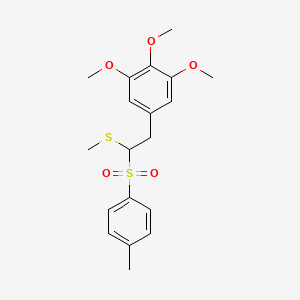
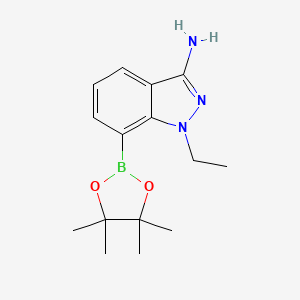
![(2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13135437.png)


